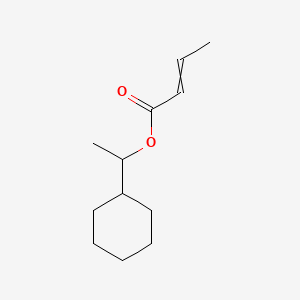
2-Butenoic acid, 1-cyclohexylethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenoic acid, 1-cyclohexylethyl ester is an organic compound with the molecular formula C({12})H({20})O(_{2}). It is also known by its systematic name, 1-cyclohexylethyl 2-butenoate. This compound is characterized by a cyclohexyl group attached to the ethyl ester of 2-butenoic acid, making it a versatile molecule in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butenoic acid, 1-cyclohexylethyl ester is typically synthesized through an esterification reaction. The process involves the reaction of 2-butenoic acid with cyclohexanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to facilitate the removal of water, which drives the reaction towards ester formation.
Reaction Conditions:
Reactants: 2-butenoic acid and cyclohexanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Temperature: Reflux conditions (approximately 100-150°C)
Solvent: Often performed in an organic solvent like toluene to azeotropically remove water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and simplify the separation process. The product is typically purified through distillation or recrystallization to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenoic acid, 1-cyclohexylethyl ester can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO({3})) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH({4})) in anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols
Substitution: Amides, ethers, or other ester derivatives
Applications De Recherche Scientifique
2-Butenoic acid, 1-cyclohexylethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and plasticizers due to its ester functionality.
Mécanisme D'action
The mechanism by which 2-butenoic acid, 1-cyclohexylethyl ester exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The ester group can undergo hydrolysis to release the active acid and alcohol components, which can then participate in further reactions.
Comparaison Avec Des Composés Similaires
2-Butenoic acid, 1-cyclohexylethyl ester can be compared with other esters of 2-butenoic acid, such as:
- Methyl 2-butenoate
- Ethyl 2-butenoate
- Propyl 2-butenoate
These compounds share similar ester functionalities but differ in the alkyl group attached to the ester. The cyclohexyl group in this compound imparts unique steric and electronic properties, making it distinct in terms of reactivity and applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial processes
Propriétés
Numéro CAS |
68039-69-0 |
|---|---|
Formule moléculaire |
C12H20O2 |
Poids moléculaire |
196.29 g/mol |
Nom IUPAC |
1-cyclohexylethyl (E)-but-2-enoate |
InChI |
InChI=1S/C12H20O2/c1-3-7-12(13)14-10(2)11-8-5-4-6-9-11/h3,7,10-11H,4-6,8-9H2,1-2H3/b7-3+ |
Clé InChI |
ZNPGEERBEOWCEF-XVNBXDOJSA-N |
SMILES |
CC=CC(=O)OC(C)C1CCCCC1 |
SMILES isomérique |
C/C=C/C(=O)OC(C)C1CCCCC1 |
SMILES canonique |
CC=CC(=O)OC(C)C1CCCCC1 |
| 68039-69-0 | |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![4-Hydroxy-7-[[5-hydroxy-7-sulfo-6-[(6-sulfonaphthalen-2-yl)diazenyl]naphthalen-2-yl]carbamoylamino]-3-phenyldiazenylnaphthalene-2-sulfonic acid](/img/structure/B1607399.png)
